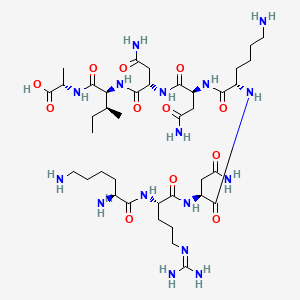![molecular formula C11H14N2O B1599486 (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide CAS No. 75985-52-3](/img/structure/B1599486.png)
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide
Übersicht
Beschreibung
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide, also known as PEPA, is a chemical compound that belongs to the family of aziridine carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Wirkmechanismus
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide acts as a selective agonist for AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. By binding to and activating these receptors, (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide enhances excitatory synaptic transmission and promotes long-term potentiation, which is a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it enhances excitatory synaptic transmission in hippocampal neurons and promotes long-term potentiation. In vivo studies have shown that it improves memory performance in various behavioral tasks, including spatial memory and fear conditioning. Additionally, it has been shown to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. Additionally, it has good solubility in aqueous solutions, which makes it easy to administer in vitro and in vivo. However, one limitation of (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide is that it has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide. One area of interest is the development of more potent and selective AMPA receptor agonists based on the structure of (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide. Additionally, there is a need for further investigation into the mechanisms underlying the analgesic effects of (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide in animal models of neuropathic pain. Finally, there is potential for the development of new imaging probes based on the structure of (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide for the visualization of AMPA receptors in living cells.
Conclusion:
In conclusion, (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide, or (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a potent and selective agonist for AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity and memory formation. Additionally, it has shown promise as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Further research is needed to fully understand the potential of (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide and to develop new applications for this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neuropathic pain. In chemical biology, (2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide has been used as a tool to study the role of AMPA receptors in synaptic plasticity and memory formation. Additionally, it has been used as a ligand for the development of fluorescent probes for imaging AMPA receptors in living cells.
Eigenschaften
IUPAC Name |
(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,8,10H,7H2,1H3,(H2,12,14)/t8-,10-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRTGJZBLTWDQ-SQMUNVKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426950 | |
| Record name | (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75985-52-3 | |
| Record name | (2R)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-[(1R)-α-Methylbenzyl]-2-aziridinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)








